molecular formula C10H10BrFO3 B15165030 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one CAS No. 477594-25-5

2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one

Cat. No.: B15165030
CAS No.: 477594-25-5
M. Wt: 277.09 g/mol
InChI Key: NTDYQVNFRMLRQK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H10BrFO3. It is characterized by the presence of a bromine atom, a fluorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-fluoro-4,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the methoxy groups, contribute to its reactivity and binding affinity to various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
  • 2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

477594-25-5

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10BrFO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5H2,1-2H3

InChI Key

NTDYQVNFRMLRQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)CBr)OC

Origin of Product

United States

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